3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride
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Overview
Description
3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride: is a chemical compound with the molecular formula C6H7Cl2F3N2O and a molecular weight of 251.03 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further substituted with an amine group at the 4-position and exists as a dihydrochloride salt . It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-(trifluoromethoxy)pyridine with ammonia or an amine source under suitable conditions to introduce the amine group . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of 3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Trifluoromethyl or difluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the development of novel compounds .
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy-substituted pyridines on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride
Comparison: Compared to similar compounds, 3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is unique due to the presence of both the trifluoromethoxy group and the amine group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-11-2-1-4(5)10;;/h1-3H,(H2,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNDATCCYHZKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)OC(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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